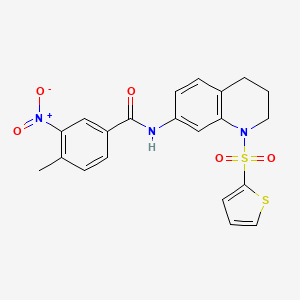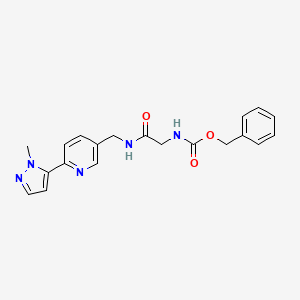
2,6-Bis(trifluoromethyl)benzyl bromide
Vue d'ensemble
Description
2,6-Bis(trifluoromethyl)benzyl bromide is an organic compound with the linear formula (CF3)2C6H3CH2Br . It has a molecular weight of 307.03 .
Molecular Structure Analysis
The molecular structure of 2,6-Bis(trifluoromethyl)benzyl bromide consists of a benzene ring substituted with two trifluoromethyl groups and one benzyl bromide group .Physical And Chemical Properties Analysis
2,6-Bis(trifluoromethyl)benzyl bromide is a liquid at room temperature with a boiling point of 176 °C . It has a refractive index of 1.449 and a density of 1.674 g/mL at 25 °C .Applications De Recherche Scientifique
Efficient Preparation and Safety Considerations
An improved and efficient bromination of 3,5-bis(trifluoromethyl)benzene was developed, leading to the safe preparation of potentially explosive Grignard reagents from precursor bromides. This research underscores the importance of safety and efficiency in preparing advanced intermediates for chemical synthesis (Leazer et al., 2003).
Catalysis in Stille Reaction
The catalytic properties of a complex derived from 2,6-bis[(diphenylphosphino)methyl]benzene were investigated, showing excellent catalytic efficiency in the Stille reaction. This highlights the role of such compounds in facilitating cross-coupling reactions, which are crucial in organic synthesis (Olsson et al., 2005).
Nucleophilic Trifluoromethylation Reactions
A study demonstrated the use of ionic liquids as reaction media for nucleophilic trifluoromethylation reactions involving trifluoromethyl(trimethyl)silane. This research showcases the versatility of 2,6-Bis(trifluoromethyl)benzyl bromide derivatives in facilitating nucleophilic substitutions, contributing to the development of fluorochemicals (Kim & Shreeve, 2004).
Synthesis of Novel Pesticides
Another application is in the synthesis of novel pesticides, such as Bistrifluron, indicating the importance of 2,6-Bis(trifluoromethyl)benzyl bromide derivatives in agricultural chemistry. This synthesis process demonstrates the compound's role in creating potent pest control agents (Liu An-chan, 2015).
Benzylic Brominations
The compound has been used in benzylic brominations, employing N-bromosuccinimide in (trifluoromethyl)benzene with photochemical activation. This technique offers a cleaner, rapid, and high-yielding approach to bromination, replacing conventional solvents with less toxic alternatives (Suarez et al., 2009).
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that benzyl bromides are generally involved in nucleophilic substitution reactions . They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively .
Mode of Action
2,6-Bis(trifluoromethyl)benzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine atom. The bromine then leaves, resulting in a new bond between the carbon and the nucleophile . The exact mode of action can vary depending on the specific nucleophile and reaction conditions.
Action Environment
The action, efficacy, and stability of 2,6-Bis(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity and the types of reactions it undergoes. Similarly, temperature can influence reaction rates. The presence of other reactive species can also affect the compound’s behavior. For instance, certain nucleophiles might outcompete others, influencing the compound’s mode of action .
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-6(8(11,12)13)2-1-3-7(5)9(14,15)16/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMLRMMSVUQPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(trifluoromethyl)benzyl bromide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)



![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)
![4-{4-[(4-Fluorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B2797753.png)


![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)
